molecular formula C16H15N3 B2747035 5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 866050-21-7

5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2747035
CAS No.: 866050-21-7
M. Wt: 249.317
InChI Key: JOOYFSWANUGZAS-UHFFFAOYSA-N
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Description

“5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine” is a complex organic compound. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . The compound also has an indenyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a pyrazolo[1,5-a]pyrimidine core and an indenyl group attached to it . The exact 3D structure would depend on the specific arrangement and orientation of these groups in the molecule.

Scientific Research Applications

Synthesis and Biological Activity

  • Pyrazolo[1,5-a]pyrimidines are recognized for their beneficial properties as antimetabolites in purine biochemical reactions, showcasing significant antitrypanosomal activity. An effective synthesis convention for these compounds, along with their potential pharmaceutical interest, suggests a pathway for developing therapeutic agents (Abdelriheem, Zaki, & Abdelhamid, 2017).

Chemical Synthesis Techniques

  • The regioselective synthesis of novel substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions indicates an innovative approach to chemical synthesis that could be applied to the production of various pyrazolo[1,5-a]pyrimidine derivatives, including the one of interest, potentially enhancing efficiency and sustainability in chemical processes (Quiroga et al., 2008).

Potential for Fluorescence and Imaging

  • The preparation of functional fluorophores using 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates suggests a route for developing novel fluorescent probes. This application is particularly relevant in biological imaging and molecular diagnostics, where the fluorescence properties of pyrazolo[1,5-a]pyrimidine derivatives could be exploited (Castillo, Tigreros, & Portilla, 2018).

Drug Discovery and Design

  • The design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives for targeting corticotropin-releasing factor receptor antagonists demonstrate the compound's potential in the development of new therapeutic agents. Such applications underscore the importance of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry, including the possibility of discovering new treatments for stress-related disorders (Chen et al., 2004).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by similar compounds , it could be of interest in the development of new drugs or other therapeutic agents.

Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-11-9-16-17-15(7-8-19(16)18-11)14-6-5-12-3-2-4-13(12)10-14/h5-10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOYFSWANUGZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC(=NC2=C1)C3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322076
Record name 5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818303
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866050-21-7
Record name 5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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